

2,4-Dichloro-5-iodopyrimidine structure and synthesis

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Compound of Interest

Compound Name: 2,4-Dichloro-5-iodopyrimidine

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An In-Depth Technical Guide to **2,4-Dichloro-5-iodopyrimidine**: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring presence in a multitude of therapeutic agents. These are often termed "privileged structures" due to their ability to interact with diverse biological targets. The pyrimidine scaffold is a quintessential example of such a structure, forming the core of numerous anticancer, antiviral, and anti-inflammatory drugs.[1][2] Within this class, **2,4-dichloro-5-iodopyrimidine** (CAS No: 13544-44-0) emerges as a highly versatile and reactive intermediate. Its unique arrangement of two reactive chlorine atoms and an iodine atom on an electron-deficient pyrimidine ring makes it an invaluable building block for the synthesis of complex, biologically active molecules.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, chemical reactivity, and significant applications of **2,4-dichloro-5-iodopyrimidine**, grounding all information in established scientific literature and field-proven insights.

Molecular Structure and Physicochemical Properties

The structure of **2,4-dichloro-5-iodopyrimidine** is characterized by a heterocyclic aromatic pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 5.^[4] The presence of two electronegative nitrogen atoms within the ring, combined with the strong electron-withdrawing inductive effects of the three halogen substituents, renders the pyrimidine core highly electron-deficient. This electronic nature is the primary determinant of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (S_NAr) reactions.^{[5][6]} The C4 position is generally more activated towards nucleophilic attack than the C2 position, a critical aspect for regioselective synthesis that will be explored later.^{[5][6]}

Key Physicochemical Data

A summary of the essential properties of **2,4-dichloro-5-iodopyrimidine** is provided below for quick reference.

Property	Value	Reference(s)
CAS Number	13544-44-0	^{[4][7]}
Molecular Formula	C ₄ HCl ₂ IN ₂	^{[3][4]}
Molecular Weight	274.87 g/mol	^{[3][4]}
Appearance	White to gray or brown powder/crystal	^{[3][7]}
Melting Point	68 - 72 °C	^{[3][7]}
Boiling Point	310.2 ± 22.0 °C (Predicted)	^[7]
IUPAC Name	2,4-dichloro-5-iodopyrimidine	^[4]
SMILES	<chem>C1=C(C(=NC(=N1)Cl)Cl)I</chem>	^[4]
InChIKey	RGJNPJRAXMSHKN-UHFFFAOYSA-N	^[4]

Spectroscopic Insights

Structural confirmation of **2,4-dichloro-5-iodopyrimidine** is typically achieved through standard spectroscopic methods.

- ^1H NMR: The proton spectrum is remarkably simple, exhibiting a single singlet for the C6-H proton, typically observed around δ 8.90 ppm (in CDCl_3), reflecting the deshielding environment of the electron-poor ring.^[7]
- FTIR: Infrared spectroscopy can identify characteristic vibrations of the C-Cl, C-I, and aromatic C=N and C=C bonds within the molecule.^[4]

Synthesis of 2,4-Dichloro-5-iodopyrimidine

The most prevalent and high-yielding synthesis of **2,4-dichloro-5-iodopyrimidine** involves the chlorination of a readily available precursor, 5-iodouracil. This transformation is a robust and scalable method widely cited in chemical literature and patents.^[7]

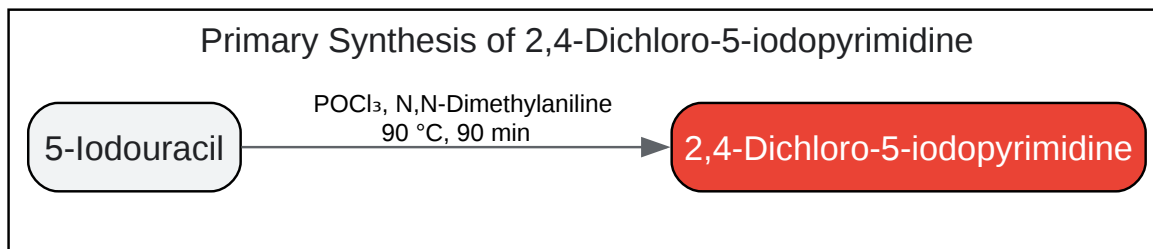
Primary Synthetic Pathway: Chlorination of 5-Iodouracil

The conversion of the di-hydroxy pyrimidine (uracil) tautomer into the di-chloro derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl_3) is the chlorinating agent of choice for this reaction, effectively replacing the hydroxyl groups with chlorine atoms.

Causality Behind Experimental Choices:

- **Starting Material:** 5-Iodouracil is chosen because the iodine atom is stable under the reaction conditions, allowing for its direct incorporation into the final product. The alternative—iodinating 2,4-dichloropyrimidine—is more challenging due to the ring's deactivated nature.
- **Reagent:** Phosphorus oxychloride (POCl_3) serves as both the reagent and, in many cases, the solvent. It is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings.
- **Catalyst/Base:** A tertiary amine, such as N,N-dimethylaniline, is added to the reaction.^[7] It acts as a catalyst by reacting with POCl_3 to form a more reactive Vilsmeier-Haack type intermediate, which facilitates the chlorination. It also serves to neutralize the HCl generated during the reaction.
- **Workup:** The reaction is quenched by pouring the mixture into an ice-water slurry. This hydrolyzes the excess POCl_3 and precipitates the crude organic product. Subsequent

washes with aqueous sodium bicarbonate and sodium sulfite serve to remove acidic impurities and any residual iodine, respectively.[7]



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Caption: Primary synthesis route from 5-Iodouracil.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods.[7]

Materials:

- 5-Iodouracil (10.0 g, 42 mmol)
- Phosphorus oxychloride (POCl_3) (39.2 mL, 420 mmol)
- N,N-dimethylaniline (11.0 mL)
- Ethyl acetate
- Aqueous sodium bicarbonate solution
- Aqueous sodium sulfite solution
- Anhydrous sodium sulfate
- Ice

Procedure:

- **Reaction Setup:** To a suspension of 5-iodouracil (10.0 g) in a suitable reaction flask, add N,N-dimethylaniline (11.0 mL).
- **Reagent Addition:** Carefully add phosphorus oxychloride (39.2 mL) to the suspension.
- **Heating:** Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
- **Precipitation:** Slowly and carefully pour the residual mixture into an ice-water slurry and stir vigorously for 2 hours to allow for the complete precipitation of the product.
- **Filtration:** Collect the resulting crystalline precipitate by filtration and wash it thoroughly with cold water.
- **Extraction & Wash:** Dissolve the crude product in ethyl acetate. Sequentially wash the organic layer with aqueous sodium bicarbonate solution and then with aqueous sodium sulfite solution.
- **Drying & Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting residue by column chromatography to yield pure **2,4-dichloro-5-iodopyrimidine** (expected yield: ~92%).^[7]

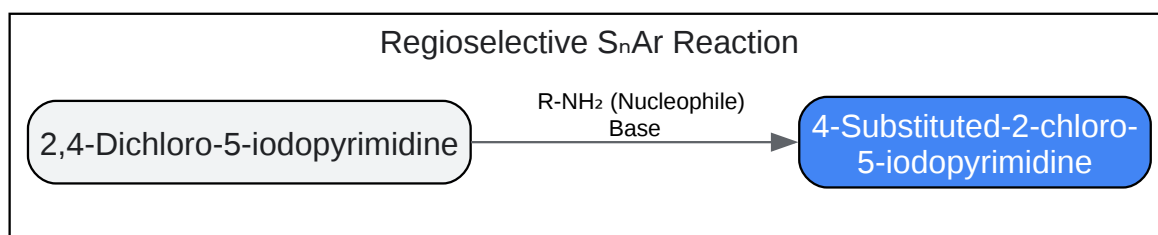
Chemical Reactivity and Synthetic Utility

The synthetic power of **2,4-dichloro-5-iodopyrimidine** lies in the differential reactivity of its three halogen atoms, which allows for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient pyrimidine ring is highly susceptible to S_NAr reactions. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.^{[5][6]} This regioselectivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

This predictable reactivity allows for the selective introduction of a nucleophile (e.g., an amine, alcohol, or thiol) at the C4 position while leaving the C2-Cl and C5-I intact for subsequent transformations.



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Caption: Regioselective substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl and C-I bonds provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. The reactivity order in these reactions typically follows C-I > C-Br > C-Cl. Therefore, the C5-I bond can be selectively functionalized using reactions like Suzuki, Sonogashira, or Heck couplings, while preserving the C-Cl bonds for later S_NAr reactions or a second, more forcing cross-coupling step. This multi-handle approach makes **2,4-dichloro-5-iodopyrimidine** an exceptional scaffold for building molecular diversity.

Applications in Drug Discovery and Development

The unique reactivity profile of **2,4-dichloro-5-iodopyrimidine** has established it as a key intermediate in the synthesis of high-value pharmaceutical agents.^[3]

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This compound is used as a reagent in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.^{[7][8]}
- VLA-4 Antagonists: It is a precursor for pyrimidine-based Very Late Antigen-4 (VLA-4) antagonists, which are investigated for the treatment of inflammatory diseases like asthma and multiple sclerosis.^{[7][8]}

- **Anticancer and Antiviral Agents:** The pyrimidine core is fundamental to many anticancer and antiviral drugs (e.g., as nucleoside analogues). This intermediate provides a robust platform for creating novel derivatives with enhanced efficacy and targeted action.[\[3\]](#)
- **Agrochemicals:** Beyond pharmaceuticals, it is also used in formulating advanced herbicides, contributing to sustainable agricultural practices.[\[3\]](#)

Safety, Handling, and Storage

As a highly reactive chemical intermediate, **2,4-dichloro-5-iodopyrimidine** must be handled with appropriate caution.

Hazard Identification

The compound is classified with the following GHS hazards:[\[4\]](#)[\[9\]](#)[\[10\]](#)

GHS Code	Hazard Statement	Signal Word
H301	Toxic if swallowed	Danger
H315	Causes skin irritation	Warning
H318	Causes serious eye damage	Danger
H335	May cause respiratory irritation	Warning

Precautionary Measures:

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. Use a respirator if dust is generated.[\[9\]](#)
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[9\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[\[7\]](#)[\[11\]](#)

Conclusion

2,4-Dichloro-5-iodopyrimidine is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of factors: a privileged pyrimidine core, a predictable and highly useful regioselectivity in SNAr reactions, and orthogonal reactivity in cross-coupling reactions. The well-established synthetic route from 5-iodouracil ensures its accessibility for research and development. For scientists and professionals in drug discovery, a thorough understanding of the structure, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics and other advanced chemical applications.

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